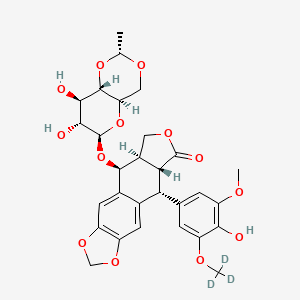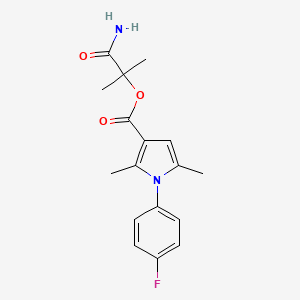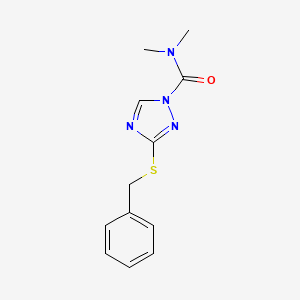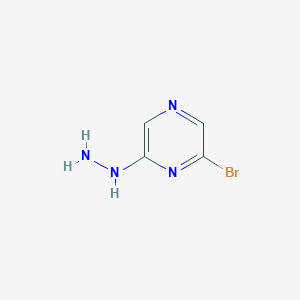![molecular formula C18H17N3O3S2 B10797206 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797206.png)
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a thienopyrimidine core, and a sulfanylacetic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.
Attachment of the Sulfanylacetic Acid Moiety: This final step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetic acid derivative, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thienopyrimidine core or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thienopyrimidine derivatives and sulfanyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thienopyrimidine core is known to interact with kinase enzymes, while the morpholine ring can enhance binding affinity and selectivity. The sulfanylacetic acid moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
相似化合物的比较
Similar Compounds
2-[6-(3-Morpholin-4-ylphenyl)pyrimidin-4-yl]sulfanylacetic acid: Lacks the thiophene ring, which may affect its binding properties and biological activity.
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]acetic acid: Lacks the sulfanyl group, potentially altering its chemical reactivity and stability.
2-[6-(3-Piperidin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of the morpholine ring, thienopyrimidine core, and sulfanylacetic acid moiety in 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid provides it with distinct chemical and biological properties
属性
分子式 |
C18H17N3O3S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
2-[6-(3-morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H17N3O3S2/c22-16(23)10-25-18-17-14(19-11-20-18)9-15(26-17)12-2-1-3-13(8-12)21-4-6-24-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,22,23) |
InChI 键 |
YNGXIFAWCXNJLT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
![2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797199.png)
![3-Phenyl-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797213.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
